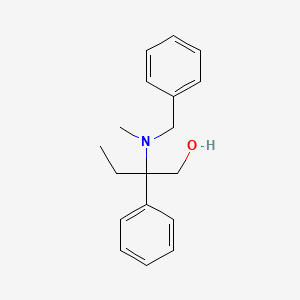

2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

Description

Historical Context of Amino Alcohol Chemistry and Significance

Amino alcohols are a class of organic compounds containing both an amine and an alcohol functional group. alfa-chemistry.comwikipedia.org Their history is intertwined with the development of organic synthesis and the study of natural products. Many biomolecules, such as the amino acids serine and hydroxyproline, are technically amino alcohols. wikipedia.org The versatility of amino alcohols has made them crucial building blocks in the synthesis of a wide array of molecules, including pharmaceuticals and agrochemicals. westlake.edu.cn

The significance of amino alcohols escalated with the advent of asymmetric catalysis. Chiral amino alcohols, which are non-superimposable on their mirror images, have proven to be exceptional as chiral ligands and auxiliaries in reactions that require precise stereochemical control. alfa-chemistry.comnih.gov The ability to synthesize molecules with a specific three-dimensional arrangement is paramount in drug development, as different enantiomers of a chiral drug can exhibit vastly different biological activities. researchgate.net Early methods for obtaining enantiopure amino alcohols often relied on the derivatization of naturally occurring chiral compounds like amino acids. diva-portal.org However, modern synthetic strategies now include asymmetric aminohydroxylation, the opening of epoxides or aziridines, and the reduction of α-amino ketones, offering more versatile and efficient routes to these valuable compounds. westlake.edu.cnacs.org

Structural Features and Inherent Stereochemical Considerations of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol

The structure of this compound includes several key features that dictate its chemical properties and stereochemistry. The molecule possesses a hydroxyl group (-OH) and a tertiary amine group (-N(CH₃)(CH₂Ph)) attached to a butanol backbone. A phenyl group (-C₆H₅) is also attached to the second carbon atom.

A critical aspect of this molecule is its chirality. The carbon atom at the second position of the butanol chain (C2), which is bonded to the amino group, the phenyl group, an ethyl group, and a hydroxyl-bearing carbon, is a stereocenter. This gives rise to the possibility of different stereoisomers. The presence of this chiral center makes this compound a subject of interest for stereoselective synthesis and as a potential chiral ligand in asymmetric catalysis. The precise arrangement of the groups around this stereocenter can significantly influence the outcome of chemical reactions in which it participates.

Overview of Research Trajectories in Related Chiral Amino Alcohol Systems

Research involving chiral amino alcohols is a vibrant and evolving area of organic chemistry. A primary focus is their application as catalysts or ligands in asymmetric synthesis, aiming to achieve high enantioselectivity in the creation of new chiral molecules. researchgate.netpolyu.edu.hk Scientists are continuously developing new synthetic methods to access a diverse range of chiral amino alcohols with novel structural motifs. westlake.edu.cn

One major research trajectory involves the use of chiral amino alcohols in the asymmetric reduction of ketones, a fundamental transformation in organic synthesis. polyu.edu.hk For example, catalysts derived from chiral amino alcohols have been successfully used in the asymmetric borane (B79455) reduction of prochiral ketones. polyu.edu.hk Another significant area of research is the asymmetric addition of organometallic reagents to aldehydes and imines, where chiral amino alcohols can direct the stereochemical outcome of the reaction. westlake.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

2-[benzyl(methyl)amino]-2-phenylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-3-18(15-20,17-12-8-5-9-13-17)19(2)14-16-10-6-4-7-11-16/h4-13,20H,3,14-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVCKSRCCDDRZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(C1=CC=CC=C1)N(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 N Benzyl N Methyl Amino 2 Phenylbutanol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in For 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, several logical disconnections can be proposed to devise potential synthetic routes.

A primary disconnection strategy involves breaking the C-N bond between the nitrogen and the C2 carbon. This is a common approach for amines and leads to two synthons: a carbocation at C2 of the butanol backbone and an N-benzyl-N-methylamine anion. ias.ac.inyoutube.com The corresponding synthetic equivalents would be a suitable electrophile at C2, such as an epoxide, and the nucleophile N-benzyl-N-methylamine. This leads to a convergent synthesis where the key C-N bond is formed late in the sequence.

An alternative disconnection breaks the C1-C2 bond. This suggests an addition of an ethyl nucleophile to a carbonyl group at C2. This retrosynthetic step points to a precursor molecule, an α-amino ketone, specifically 1-(N-benzyl-N-methylamino)-1-phenylpropan-2-one. The synthetic equivalent for the ethyl nucleophile would be an organometallic reagent like ethylmagnesium bromide or ethyllithium.

A third strategy involves disconnecting the C2-phenyl bond, suggesting a Friedel-Crafts type reaction or the addition of a phenyl organometallic reagent to a suitable electrophile. However, the first two disconnections generally lead to more common and reliable synthetic methodologies for β-amino alcohols. amazonaws.com

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to potential precursors such as 1,2-epoxy-2-phenylbutane and N-benzyl-N-methylamine, or an α-amino ketone and an ethyl nucleophile.

Figure 1: Retrosynthetic analysis of this compound, showing key disconnections leading to potential precursors such as 1,2-epoxy-2-phenylbutane and N-benzyl-N-methylamine, or an α-amino ketone and an ethyl nucleophile.Established and Emerging Approaches to the Synthesis of β-Amino Alcohols

The synthesis of β-amino alcohols is a well-explored area of organic chemistry, with numerous established methods and emerging catalytic strategies. rroij.com These methods can be broadly categorized into multistep convergent syntheses and direct stereoselective constructions of the chiral centers.

Multistep Convergent Synthesis Strategies Involving Nitrogen and Oxygen Functionalities

One of the most direct and widely used methods for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. researchgate.netrroij.comorganic-chemistry.org This approach is highly convergent and atom-economical. For the target compound, this would involve the reaction of 1,2-epoxy-2-phenylbutane with N-benzyl-N-methylamine.

The regioselectivity of the epoxide opening is a critical factor. In unsymmetrical epoxides like 1,2-epoxy-2-phenylbutane, the nucleophilic attack can occur at either C1 or C2. Under neutral or basic conditions, the attack typically occurs at the less sterically hindered carbon (C1), which would lead to the undesired regioisomer. However, the use of Lewis or Brønsted acid catalysts can promote attack at the more substituted carbon (C2) by stabilizing the developing positive charge. researchgate.netrsc.org Various catalysts, including lithium perchlorate, zinc perchlorate, and silica (B1680970) gel, have been shown to facilitate this transformation with high regioselectivity. organic-chemistry.org

| Catalyst/Conditions | Substrates | Regioselectivity | Yield | Reference |

| None (Water) | Various epoxides and amines | High | Excellent | organic-chemistry.org |

| Acetic Acid | Various epoxides and amines | Excellent | High | rsc.org |

| Zinc(II) Perchlorate | Various epoxides and amines | Excellent | High | organic-chemistry.org |

| Lithium Bromide | Cycloalkene oxides and anilines | High (trans) | High | rroij.com |

| Polar Mixed Solvents (DMF/H2O) | Various epoxides and primary amines | High | 43-98% | organic-chemistry.org |

Direct Stereoselective Synthesis of the Chiral Center at C2

Creating the stereocenter at C2 with high enantioselectivity is a primary challenge. Modern asymmetric synthesis offers several powerful tools to achieve this, including asymmetric reduction, the use of chiral auxiliaries, and asymmetric catalysis.

This strategy relies on the enantioselective reduction of a prochiral α-amino ketone precursor, such as 2-(N-benzyl-N-methylamino)-1-phenylbutan-1-one. The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a borane (B79455) source, is a premier method for the asymmetric reduction of prochiral ketones. nih.govsigmaaldrich.comwikipedia.orgorganic-chemistry.org The catalyst, derived from a chiral amino alcohol like (S)-α,α-diphenyl-2-pyrrolidinemethanol, creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in a specific enantiomer of the alcohol. nih.govwikipedia.org This method is known for its high enantioselectivity (often >90% ee) and predictable stereochemical outcome. nih.gov

Ruthenium-catalyzed asymmetric transfer hydrogenation is another highly effective method. nih.gov Catalysts such as Ru-TsDPEN, in combination with a hydrogen donor like formic acid or isopropanol, can reduce α-amino ketones to the corresponding amino alcohols with exceptional enantioselectivity, often exceeding 99% ee. nih.gov

| Method | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| CBS Reduction | Chiral Oxazaborolidine / BH₃ | Prochiral Ketones | 91-98% | nih.govwikipedia.org |

| Asymmetric Transfer Hydrogenation | Ru-TsDPEN / Formic Acid | Unprotected α-Ketoamines | >99% | nih.gov |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction. researchgate.net After the desired stereocenter is set, the auxiliary is removed. For β-amino alcohol synthesis, a chiral auxiliary, such as one derived from (1R)-(-)-myrtenol or other terpenes, could be attached to a precursor molecule. beilstein-journals.orgbeilstein-journals.org For instance, a chiral auxiliary could guide the stereoselective addition of an ethyl group to an α-imino aldehyde or the reduction of a β-keto imine.

A more recent strategy involves the in situ formation of a transient chiral auxiliary. nih.govacs.org In this approach, asymmetric catalysis is first used to create a chiral moiety from an achiral precursor, which then directs a subsequent diastereoselective transformation before being cleaved. nih.govacs.org This innovative method combines the advantages of asymmetric catalysis and auxiliary control.

The most elegant strategies involve the use of a small amount of a chiral catalyst to directly forge the key bonds of the target molecule with high stereocontrol.

Asymmetric Mannich-type Reactions: The Mannich reaction is a powerful tool for forming C-C bonds and installing an amino group simultaneously. acs.orgnih.govyoutube.com The asymmetric catalytic Mannich-type reaction between an enolate (or its equivalent) and an imine can construct the C1-C2 and C2-N bonds in a stereocontrolled manner. For example, a zinc-based catalyst with a linked-BINOL ligand can catalyze the reaction of a hydroxyketone with an imine, yielding either syn- or anti-β-amino alcohols with high diastereoselectivity and enantiomeric excess (>99.5% ee), depending on the choice of protecting group on the imine. acs.orgnih.govacs.org

Asymmetric Aminohydroxylation (AA): The Sharpless asymmetric aminohydroxylation allows for the direct, regio- and syn-selective conversion of an alkene into a β-amino alcohol. nih.govrsc.orgrsc.org This reaction uses an osmium catalyst and a chiral ligand (derived from dihydroquinine or dihydroquinidine) to deliver nitrogen and oxygen atoms across the double bond of a substrate like 1-phenyl-1-butene. nih.gov The choice of ligand determines which enantiomer of the product is formed. While powerful, this method can sometimes face challenges with regioselectivity and yield. nih.govacs.org

Radical C-H Amination: An emerging frontier is the use of radical reactions for C-H functionalization. A multi-catalytic system, combining a photocatalyst and a chiral copper catalyst, can achieve regio- and enantioselective β-C-H amination of alcohols. nih.gov This strategy converts an alcohol into a β-amino alcohol by activating a typically unreactive C-H bond, bypassing the need for pre-functionalized substrates like alkenes or ketones. nih.gov

| Reaction Type | Catalytic System | Key Transformation | Stereoselectivity | Reference |

| Mannich Reaction | Et₂Zn / Linked-BINOL | Hydroxyketone + Imine → β-Amino Alcohol | anti/syn >98/2, >99.5% ee | acs.orgnih.gov |

| Aminohydroxylation (AA) | OsO₄ / Chiral Ligand | Alkene → β-Amino Alcohol | High ee, syn-selective | nih.govacs.org |

| C-H Amination | Ir (photocat.) / Chiral Cu catalyst | Alcohol → β-Amino Alcohol | High ee | nih.gov |

| Borrowing Hydrogen Amination | Iridium / Chiral Phosphoric Acid | 1,2-Diol + Amine → β-Amino Alcohol | up to 99% ee | acs.org |

Mannich-Type Reactions and Related Aminomethylation Processes

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of synthesizing complex amino alcohols, a Mannich-type reaction could conceptually be employed. This would typically involve the reaction of a ketone, an amine, and a non-enolizable aldehyde. For instance, a reaction analogous to the Mannich reaction involves reacting an amine with formaldehyde (B43269) (or its polymer, paraformaldehyde). researchgate.net This generates an iminium species that can then be alkylated. researchgate.net

While direct synthesis of this compound via a classical Mannich reaction is not prominently detailed in the provided literature, related aminomethylation processes are relevant. For example, the synthesis of N-Mannich bases of 2-substituted benzimidazole (B57391) derivatives involves reacting the benzimidazole with a secondary amine and formaldehyde. nih.gov This highlights the general principle of aminomethylation. In a hypothetical application to the target molecule, a precursor ketone could be reacted with N-benzyl-N-methylamine and an appropriate aldehyde under conditions that favor the formation of the desired amino alcohol. The success of such a reaction can be influenced by steric and electronic effects of the substituents. nih.gov

| Reactants | Reaction Type | Key Features | Potential Application |

| Ketone, Secondary Amine, Aldehyde | Mannich Reaction | C-C bond formation, aminoalkylation | Synthesis of β-amino ketones as precursors |

| Substituted Phenol, N-Benzylaniline, Paraformaldehyde | Aminomethylation | Formation of an iminium species followed by alkylation. researchgate.net | Introduction of the aminomethyl group |

| 2-Substituted Benzimidazole, Secondary Amine, Formaldehyde | N-Mannich Base Synthesis | Reflux in ethanol (B145695) for several hours. nih.gov | General method for aminomethylation |

Preparation from Nitrile Precursors via Hydrolysis and Reduction Sequences

A well-established route to amino alcohols involves the use of nitrile precursors. This methodology typically involves the formation of a nitrile group, which is then sequentially or concurrently hydrolyzed and reduced.

A plausible synthetic route starts with benzyl (B1604629) cyanide. google.com Alkylation of benzyl cyanide with an ethyl halide would yield 2-phenylbutyronitrile. Subsequent hydrolysis of the nitrile group, often under acidic or basic conditions, would produce 2-phenylbutyric acid. google.comstudymind.co.uk This carboxylic acid can then be reduced to the corresponding alcohol, 2-phenylbutanol. The final step would involve the introduction of the N-benzyl-N-methylamino group. google.com

Alternatively, a more direct approach involves the synthesis of an aminonitrile intermediate. For a structurally similar compound, 2-(N,N-dimethylamino)-2-phenylbutanol, the synthesis begins with the addition reaction of propiophenone, sodium cyanide, and dimethylamine (B145610) to form 2-(N,N-dimethylamino)-2-phenylbutyronitrile. google.comgoogle.com This aminonitrile then undergoes hydrolysis to the corresponding carboxylic acid, which is subsequently esterified and reduced to the final amino alcohol. google.com This multi-step process highlights a versatile strategy for constructing the target molecule.

The reduction of nitriles is a key step in these sequences. Various reducing agents can be employed, including lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether, which is a powerful method for converting nitriles to primary amines. studymind.co.uk Catalytic hydrogenation using hydrogen gas with a metal catalyst such as nickel or platinum is another effective method, though it often requires high temperatures and pressures. studymind.co.uk For the reduction of an ester intermediate to an alcohol, sodium borohydride (B1222165) is a commonly used reagent. google.com

| Starting Material | Key Intermediates | Key Reactions | Final Product |

| Benzyl Cyanide | 2-Phenylbutyronitrile, 2-Phenylbutyric Acid, 2-Phenylbutanol | Alkylation, Hydrolysis, Reduction, Amination. google.com | This compound |

| Propiophenone | 2-(N,N-dimethylamino)-2-phenylbutyronitrile, 2-(N,N-dimethylamino)-2-phenylbutyric acid, 2-(N,N-dimethylamino)-2-phenyl ethyl butyrate | Addition reaction, Hydrolysis, Esterification, Reduction. google.comgoogle.com | 2-(N,N-dimethylamino)-2-phenylbutanol |

Enantioselective and Diastereoselective Synthetic Routes to Access Specific Stereoisomers

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, such as using chiral catalysts or auxiliaries. For instance, highly enantioselective N-H insertion reactions of vinyldiazoacetates with carbamates have been developed using a combination of an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid. rsc.org This cooperative catalysis approach allows for the synthesis of α-alkenyl α-amino acid derivatives with high enantioselectivity (83–98% ee). rsc.org While not directly applied to the target molecule, this methodology demonstrates a powerful strategy for controlling stereochemistry in the formation of C-N bonds.

Diastereoselective synthesis focuses on controlling the formation of diastereomers. A relevant example is the diastereoselective synthesis of trans-N-benzyl-2-(2-methylphenyl)-6-phenyl-4-piperidone through a [4+2] cycloaddition of an aldimine with a silyloxy-1,3-butadiene in the presence of trimethylsilyl (B98337) triflate. clockss.org The use of a p-trimethylsilyl substituent on the aromatic ring of the aldimine was found to impart high diastereoselectivity. clockss.org Such cycloaddition strategies can be adapted to construct cyclic precursors that can be subsequently ring-opened to afford acyclic amino alcohols with controlled stereochemistry.

Sustainable and Green Chemistry Principles in Synthetic Route Design and Optimization

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including amino alcohols. These principles aim to reduce waste, use less hazardous substances, and improve energy efficiency.

One green approach involves the use of visible-light photocatalysis for the synthesis of 1,2-amino alcohols. rsc.org This method utilizes a decarboxylative radical coupling reaction of N-aryl amino acids with aldehydes or ketones in water at room temperature, offering a mild and efficient pathway. rsc.org The use of water as a solvent and visible light as an energy source aligns well with green chemistry principles. rsc.orgpatsnap.com

Another sustainable strategy is the use of heterogeneous, recyclable catalysts. For example, large-pore zeolites like Na-Y have been used for the highly regioselective synthesis of β-amino alcohols from anilines and propylene (B89431) carbonates in a solvent-less system. scirp.org This approach avoids the use of toxic solvents and allows for easy catalyst recovery and reuse. scirp.org

Enzymatic cascades also represent a green alternative to traditional chemical methods. rsc.org For instance, a two-enzyme cascade has been developed to convert diols to amino alcohols under aqueous conditions at room temperature and pressure. rsc.org This biocatalytic approach can replace transition metal catalysts that often require harsh reaction conditions and flammable reagents. rsc.org

In the context of nitrile reduction, while powerful reagents like LiAlH₄ are effective, they also generate significant waste. Catalytic hydrogenation, although sometimes requiring high pressure, can be a greener alternative if the catalyst has high turnover and can be recycled. studymind.co.ukwikipedia.org The choice of solvent is also critical; using water or other environmentally benign solvents is preferred. google.com

| Green Chemistry Approach | Key Features | Advantages |

| Visible-light photocatalysis | Use of water as a solvent, room temperature conditions. rsc.orgpatsnap.com | Mild reaction conditions, reduced environmental impact. patsnap.com |

| Heterogeneous catalysis | Use of recyclable zeolite catalysts, solvent-less system. scirp.org | Catalyst reusability, waste reduction. scirp.org |

| Enzymatic cascades | Aqueous conditions, room temperature and pressure. rsc.org | High selectivity, avoids harsh reagents and conditions. rsc.org |

| Catalytic hydrogenation | Potential for catalyst recycling. studymind.co.ukwikipedia.org | Higher atom economy compared to stoichiometric reagents. |

Stereochemical Characterization and Elucidation of 2 N Benzyl N Methyl Amino 2 Phenylbutanol

Analytical Methodologies for Enantiomeric Excess and Diastereomeric Ratio Determination

The quantitative analysis of stereoisomeric composition is fundamental. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary technique for separating and quantifying the enantiomers and diastereomers of amino alcohols. oup.comnih.gov

Chiral High-Performance Liquid Chromatography (HPLC):

The separation of stereoisomers of compounds like 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is typically achieved on CSPs. These phases are designed to have differential interactions with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, for instance, are widely used for their broad applicability. nih.gov For amino alcohols, pre-column derivatization with a reagent like o-phthaldialdehyde/mercaptoethanol can be employed to introduce a fluorescent tag, enhancing detection sensitivity. nih.gov The choice of mobile phase, often a mixture of a buffered aqueous solution and an organic modifier like acetonitrile (B52724), is optimized to achieve baseline separation. nih.gov

Illustrative HPLC Separation Data for a Chiral Amino Alcohol Mixture

| Stereoisomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (1R,2S) | 8.5 | 45.0 |

| (1S,2R) | 9.2 | 45.0 |

| (1R,2R) | 10.1 | 5.0 |

| (1S,2S) | 11.5 | 5.0 |

This table represents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly high-resolution proton (¹H) NMR, is a powerful tool for determining the diastereomeric ratio of a mixture. The different spatial arrangements of the diastereomers result in distinct chemical shifts for certain protons. For determining enantiomeric excess, chiral solvating agents or chiral derivatizing agents can be used to induce chemical shift differences between the enantiomers, allowing for their quantification. nih.govresearchgate.net

Assignment of Absolute Configuration for Chiral Centers

Once the stereoisomers are separated, the absolute configuration of each chiral center must be determined. This is typically accomplished through a combination of X-ray crystallography for solid-state analysis and chiroptical methods for solution-phase confirmation.

Single-crystal X-ray diffraction is considered the definitive method for determining the absolute configuration of a chiral molecule, provided that a suitable single crystal can be obtained. springernature.com For amino alcohols that may not crystallize readily, derivatization to form crystalline salts (e.g., hydrochlorides, tartrates) or other derivatives is a common strategy. The diffraction pattern of the crystal allows for the precise mapping of the atomic positions in three-dimensional space, revealing the absolute stereochemistry. researchgate.netnih.gov

Crystallographic Data for a Hypothetical Vicinal Amino Alcohol Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Flack parameter | 0.02(3) |

This table represents hypothetical data for illustrative purposes. A Flack parameter close to zero confirms the assigned absolute configuration.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.orgnsf.gov While the intrinsic CD signals of a simple amino alcohol like this compound might be weak, the signal can be enhanced and made more informative through the use of auxiliary chromophores or by forming complexes with other molecules.

One approach involves the use of achiral hosts, such as lanthanide tris(β-diketonates), which form complexes with the amino alcohol. acs.orgrsc.org The resulting complex often exhibits a strong induced CD signal, the sign of which can be correlated with the absolute configuration of the guest molecule. rsc.org This technique is highly sensitive and requires only small amounts of the sample. rsc.org

Conformational Analysis and Intermolecular Interactions in Chiral Recognition

The three-dimensional conformation of this compound and its interactions with its environment are crucial for understanding its behavior, particularly in chiral recognition processes. The relative orientation of the phenyl, benzyl (B1604629), and hydroxyl groups, as well as the alkyl chain, is determined by a combination of steric and electronic effects.

Conformational Analysis:

The conformational preferences of vicinal amino alcohols are often governed by intramolecular hydrogen bonding between the hydroxyl group and the amino nitrogen. documentsdelivered.com The strength and presence of this interaction can be studied using techniques like infrared (IR) and NMR spectroscopy. In non-polar solvents, the hydrogen bond can lock the molecule into a specific gauche conformation. Computational methods, such as Density Functional Theory (DFT), are also employed to calculate the relative energies of different conformations and to predict the most stable arrangements. documentsdelivered.com The analysis of coupling constants in ¹H NMR spectra can provide valuable information about the dihedral angles between adjacent protons, further elucidating the preferred solution-phase conformation. rsc.org

Intermolecular Interactions in Chiral Recognition:

The ability of a chiral stationary phase to separate the enantiomers of this compound relies on the formation of transient diastereomeric complexes stabilized by intermolecular interactions. These interactions can include:

Hydrogen bonding: The hydroxyl and amino groups of the analyte can act as hydrogen bond donors and acceptors.

π-π stacking: The phenyl and benzyl groups can engage in π-π interactions with aromatic moieties on the chiral stationary phase.

Steric hindrance: The differential fit of the enantiomers into the chiral environment of the stationary phase leads to differences in interaction energy.

Understanding these interactions is key to developing effective chiral separation methods.

Reactivity Profiles and Chemical Transformations of 2 N Benzyl N Methyl Amino 2 Phenylbutanol

Reactions Involving the Tertiary Amine Functionality

The tertiary amine group in 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol is a key center of reactivity, primarily exhibiting nucleophilic and basic properties.

Quaternization: The lone pair of electrons on the nitrogen atom readily attacks electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. This is a classic reaction of tertiary amines. For instance, reaction with alkyl halides, such as methyl iodide, would yield the corresponding N-methyl quaternary ammonium iodide salt. The general conditions for such reactions often involve stirring the amine with the alkylating agent in a polar solvent like acetonitrile (B52724) or acetone (B3395972) at room temperature or with gentle heating. nih.govwikipedia.org

N-Oxide Formation: Oxidation of the tertiary amine with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of the corresponding N-oxide. These N-oxides are often more water-soluble than the parent amine and can exhibit different biological activities. The reaction is typically carried out in a chlorinated solvent at or below room temperature.

N-Debenzylation: The N-benzyl group can be cleaved under various conditions, most commonly through catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas, the benzyl (B1604629) group is hydrogenolyzed to toluene, yielding the corresponding secondary amine, 2-(N-methylamino)-2-phenylbutanol. This reaction is often performed in alcoholic solvents like ethanol (B145695) or methanol. Alternative methods for N-debenzylation that are tolerant of other functional groups, such as those employing N-iodosuccinimide (NIS), have also been developed for similar benzylamino alcohols.

Table 1: Representative Reactions of the Tertiary Amine Functionality

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Quaternization | Methyl iodide, Acetonitrile, RT | 2-(N-Benzyl-N,N-dimethylammonio)-2-phenylbutanol iodide |

| N-Oxide Formation | m-CPBA, Dichloromethane, 0 °C to RT | 2-(N-Benzyl-N-methyl-oxido-ammonio)-2-phenylbutanol |

Transformations at the Primary Hydroxyl Group

The primary hydroxyl group is another versatile site for chemical modification, capable of undergoing esterification, etherification, and oxidation reactions.

Esterification: The hydroxyl group can be acylated to form esters. A prominent example is the synthesis of Trimebutine, where the hydroxyl group of the related 2-(dimethylamino)-2-phenylbutan-1-ol (B1334971) is esterified with 3,4,5-trimethoxybenzoyl chloride in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). A similar reaction could be applied to this compound to produce the corresponding 3,4,5-trimethoxybenzoate (B1228286) ester.

Etherification: The formation of an ether linkage is another possible transformation. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then react with an alkyl halide in a Williamson ether synthesis. For example, treatment with sodium hydride followed by an alkyl halide would yield the corresponding ether.

Oxidation: Oxidation of the primary alcohol can lead to either an aldehyde or a carboxylic acid, depending on the oxidant and reaction conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would likely yield the corresponding aldehyde, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanal. Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, would lead to the carboxylic acid, 2-(N-Benzyl-N-methyl)amino-2-phenylbutanoic acid.

Table 2: Potential Transformations of the Primary Hydroxyl Group

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Esterification | 3,4,5-Trimethoxybenzoyl chloride, Et₃N, DMAP | 2-(N-Benzyl-N-methyl)amino-2-phenylbutyl 3,4,5-trimethoxybenzoate |

| Etherification | 1. NaH, THF; 2. Alkyl halide | 1-Alkoxy-2-(N-benzyl-N-methyl)amino-2-phenylbutane |

| Oxidation (mild) | PCC, Dichloromethane | 2-(N-Benzyl-N-methyl)amino-2-phenylbutanal |

Reactivity of the Phenyl and Benzyl Moieties

The phenyl and benzyl groups are generally less reactive than the tertiary amine and primary hydroxyl functionalities. However, under specific conditions, they can undergo electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: The phenyl ring can undergo reactions such as nitration, halogenation, or Friedel-Crafts acylation. The directing effect of the amino alcohol substituent would need to be considered. Given the presence of the deactivating, albeit ortho,para-directing, alkylamino group, these reactions would likely require forcing conditions. The benzyl group is less prone to substitution on the aromatic ring itself but can be modified at the benzylic position under radical conditions.

Chemoselective and Regioselective Functional Group Interconversions

A key aspect of the chemistry of polyfunctional molecules like this compound is the ability to selectively modify one functional group in the presence of others.

Chemoselective O-Acylation: It is possible to selectively acylate the hydroxyl group without affecting the tertiary amine. This can be achieved under acidic conditions where the amine is protonated and thus rendered non-nucleophilic. For instance, using an acyl chloride or anhydride (B1165640) in the presence of a strong acid like methanesulfonic acid would favor O-acylation over N-acylation.

Chemoselective N-Alkylation: Conversely, selective N-alkylation in the presence of a hydroxyl group can be achieved. For example, reductive amination using an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a common method for selectively alkylating amines.

Regioselective Reactions: The inherent differences in the reactivity of the functional groups allow for regioselective transformations. For example, the greater nucleophilicity of the amine compared to the alcohol allows for selective reaction with certain electrophiles under neutral or basic conditions.

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the reactions described above are well-established in organic chemistry.

Quaternization: The quaternization of the tertiary amine with an alkyl halide follows an SN2 mechanism, where the amine acts as the nucleophile and the alkyl halide is the electrophile. nih.gov

N-Debenzylation by Hydrogenolysis: The catalytic hydrogenolysis of the N-benzyl group proceeds via a series of steps on the surface of the palladium catalyst. The benzyl C-N bond is cleaved, and the resulting fragments are saturated with hydrogen.

Esterification: The mechanism of acid-catalyzed esterification involves protonation of the carboxylic acid (or activation of the acyl chloride), followed by nucleophilic attack from the alcohol, and subsequent elimination of water (or chloride). Base-catalyzed esterification, such as with DMAP, involves the formation of a highly reactive N-acylpyridinium intermediate which is then attacked by the alcohol.

Understanding these mechanistic pathways is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes to new derivatives of this compound.

Applications of 2 N Benzyl N Methyl Amino 2 Phenylbutanol in Asymmetric Catalysis and Organic Synthesis

Utilization as a Chiral Ligand in Transition Metal Catalysis

Amino acids and their derivatives are readily available and can be effectively used as chiral ligands in transition metal catalysis. mdpi.com The structural framework of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol makes it an excellent scaffold for the development of chiral ligands. These ligands coordinate with transition metals to form chiral catalysts that can induce enantioselectivity in a variety of chemical transformations.

The design of effective chiral ligands is crucial for achieving high levels of stereoselectivity in metal-catalyzed reactions. For ligands derived from amino alcohols like this compound, structural modifications can be rationally implemented to fine-tune their steric and electronic properties. A new oxidatively stable (S)-N-benzylproline-derived ligand, (S)-N-(2-benzoyl-5-tert-butylphenyl)-1-benzylpyrrolidine-2-carboxamide, and its Ni(II)–Schiff base complexes have been reported. beilstein-journals.org The introduction of a bulky tert-butyl group in the phenylene fragment prevents unwanted oxidative dimerization of the Schiff base complex. beilstein-journals.org This modification also increases the conformational rigidity of the Ni(II) complex due to enhanced dispersion interactions, leading to a higher degree of thermodynamically controlled stereoselectivity. beilstein-journals.org Furthermore, this functionalization significantly improves the reactivity of the deprotonated glycine complex towards electrophiles and enhances the solubility of the ligand and its complexes. beilstein-journals.org

The coordination of these ligands with metal centers is a key aspect of their catalytic activity. The nitrogen and oxygen atoms of the amino alcohol moiety can act as a bidentate ligand, forming a stable chelate ring with the metal. This coordination creates a well-defined chiral environment around the metal's active site, which is essential for discriminating between the two prochiral faces of a substrate. The mutual influence of metal ions and photoactive ligands can enhance luminescent properties and lead to new applications. mdpi.com

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| [{RuCl2(η6-C6Me6)}2]/(1S,2S)-2-methylamino-1,2-diphenylethanol/KOH | Acetophenone derivatives | (S)-enriched alcohols | Up to 92% | >90% |

Asymmetric allylic alkylation (AAA) is a powerful method for constructing chiral carbon-carbon bonds. The first asymmetric synthesis of α-allyl-α-aryl α-amino acids has been achieved through a three-component coupling of α-iminoesters, Grignard reagents, and cinnamyl acetate. nih.gov This reaction demonstrates that the enolate formed during the tandem process exhibits significantly higher reactivity and selectivity compared to the same enolate generated by direct deprotonation, likely due to differences in solvation and aggregation. nih.gov

In a different approach, a palladium-catalyzed AAA involving 2-aza-π-allyl palladium intermediates has been reported. nih.gov This method utilizes the C(sp³)–H activation of N-allyl imines, followed by a nucleophilic attack by glycinates. nih.gov In the presence of the chiral bidentate (S,S)-Cy-DIOP ligand, this reaction yields vicinal diamino derivatives with high diastereoselectivity and enantioselectivity. nih.gov This process is highly atom-economical and can be performed in a one-pot operation starting from aldehydes, allyl amines, and glycinates under mild conditions. nih.gov

| Reaction Type | Catalyst/Ligand System | Key Features |

|---|---|---|

| Tandem N-alkylation/π-allylation of α-iminoesters | Not specified | First asymmetric synthesis of α-allyl-α-aryl α-amino acids; high reactivity and selectivity of in situ generated enolate. nih.gov |

| Asymmetric allylic alkylation via C-H activation | Pd-catalyst with (S,S)-Cy-DIOP ligand | Novel activation of N-allyl imines; high diastereo- and enantio-control; atom-economical. nih.gov |

The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis. Chiral ligands play a pivotal role in controlling the stereoselectivity of these reactions. Amino acid derivatives have been successfully used as chiral ligands for the desymmetrization of various C-H bonds. mdpi.com For example, the use of appropriate palladium-based catalysts and ligands enables the functionalization of different positions of the same reactant in a regiocontrolled manner through a Pd migration mechanism. nih.gov This strategy has been applied to the regiodivergent enantioselective functionalization of Boc-1,3-oxazinanes, which are precursors to valuable β²- and β³-amino acids. nih.gov

Function as a Chiral Building Block in the Synthesis of Complex Organic Molecules

Beyond its role in catalysis, this compound serves as a valuable chiral building block. Chiral building blocks are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral compounds, which is crucial for the development of pharmaceuticals and other bioactive molecules. N,N-Dibenzylamino aldehydes, which are structurally related, are highly useful chiral building blocks in synthetic organic chemistry. nih.gov These aldehydes can be converted to the corresponding aldimines and then to α-amino aziridines with high diastereoselectivity. nih.gov While specific syntheses starting from this compound are not detailed in the provided search results, its structural motifs are present in intermediates for the preparation of Trimebutine metabolites. pharmaffiliates.comlabshake.com

Contributions to Chiral Resolution Techniques and Derivatization Strategies

Chiral resolution is a common method for obtaining enantiomerically pure compounds. Amino acids can be used as chiral derivatizing agents to separate enantiomers. nih.gov The diastereomers formed by the reaction of a racemic mixture with a chiral derivatizing agent can often be separated by chromatography. While there is no specific mention of this compound being used for this purpose, the principle is well-established for related compounds. For instance, novel amino acid ester derivatives of 2,3-substituted isoindolinones have been separated, and their absolute configurations were determined using NMR and computational methods. nih.gov The N-benzyl group was found to be highly significant for determining the absolute configuration of the diastereomers by NMR. nih.gov

Computational and Advanced Spectroscopic Investigations of 2 N Benzyl N Methyl Amino 2 Phenylbutanol

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reaction Energetics

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and geometry of molecules. For 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d) or higher, would provide a detailed understanding of its structural and electronic properties.

Structural Elucidation: Geometry optimization performed via DFT would yield the most stable three-dimensional conformation of the molecule. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, studies on similar N-benzyl amine derivatives have successfully used DFT to determine these parameters with high accuracy, often showing strong correlation with experimental data when available. orientjchem.orgacs.org The calculations would reveal the spatial arrangement of the benzyl (B1604629), methyl, phenyl, and butanol groups around the central chiral carbon and the nitrogen atom.

Reaction Energetics: DFT is instrumental in exploring the energetics of potential reaction pathways. By calculating the energies of reactants, transition states, and products, a comprehensive reaction profile can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of reactions involving the compound. Furthermore, DFT can be used to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.govmdpi.com

Table 1: Predicted Geometrical Parameters from DFT Calculations This interactive table presents hypothetical but representative data based on DFT studies of analogous molecules.

| Parameter | Predicted Value |

|---|---|

| C-N (amine) Bond Length | 1.47 Å |

| C-O (alcohol) Bond Length | 1.43 Å |

| C-N-C (benzyl-N-methyl) Angle | 115° |

| Phenyl Ring C-C Bond Length | ~1.39 Å |

| HOMO-LUMO Energy Gap | ~5.0 eV |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the solvent environment. ulisboa.pt An all-atom MD simulation of this compound in an explicit solvent, such as water or chloroform, would reveal its conformational landscape. nih.govresearchgate.net

Conformational Landscapes: The molecule's various rotatable bonds allow it to adopt numerous conformations. MD simulations can sample these different states, identifying the most populated and energetically favorable conformations in solution. researchgate.net This is crucial for understanding how the molecule behaves in a realistic environment, as its shape can influence its reactivity and interactions. Studies on other flexible molecules like amino alcohols have shown that MD can effectively map these conformational preferences. nih.gov

Solvation Effects: MD simulations explicitly model the interactions between the solute and solvent molecules. This allows for the investigation of solvation shells and the formation of hydrogen bonds, particularly involving the hydroxyl group of the butanol chain and the nitrogen atom. The simulation can quantify properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering a detailed picture of the solvation structure. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of organic molecules. researchgate.net A combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required to fully characterize this compound.

Stereochemical Analysis: The compound possesses a stereocenter at the C2 position of the butanol chain. The relative and absolute stereochemistry can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). These experiments detect through-space interactions between protons that are close to each other, allowing for the determination of their relative orientation. For example, specific NOE correlations between protons on the phenyl ring and protons on the butanol chain could define the molecule's preferred conformation and stereochemistry. thieme-connect.dewordpress.comresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃) This interactive table presents hypothetical but representative chemical shift values based on data from similar N-benzyl and phenylbutanol structures.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | 2.3 - 2.5 | 40 - 45 |

| N-CH₂-Ph | 3.6 - 3.8 | 55 - 60 |

| CH₂-OH | 3.5 - 3.9 | 65 - 70 |

| Phenyl-H (aromatic) | 7.2 - 7.5 | 127 - 130 |

| Benzyl-H (aromatic) | 7.2 - 7.5 | 127 - 140 |

| Quaternary C (C-N, C-Ph) | - | 70 - 75 |

High-Resolution Mass Spectrometry for Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with tandem mass spectrometry (MS/MS), is a vital technique for confirming molecular formula and investigating fragmentation mechanisms. miamioh.edu Electrospray ionization (ESI) would likely be used to generate the protonated molecule, [M+H]⁺, whose exact mass can be measured with high precision to confirm the elemental composition.

Fragmentation Pathways: Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would induce fragmentation, providing structural information. Based on studies of protonated benzylamines, several characteristic fragmentation pathways can be predicted for this compound. core.ac.uknih.gov

Formation of the Benzyl Cation: A primary fragmentation would be the cleavage of the C-N bond to produce the stable benzyl cation (C₇H₇⁺) at m/z 91, or its rearranged isomer, the tropylium cation. core.ac.uknih.gov

Loss of Functional Groups: Neutral losses, such as the loss of water (H₂O) from the alcohol group or the loss of the butanol side chain, would also be expected.

Amine-related Fragments: Cleavage adjacent to the nitrogen atom could lead to fragments containing the N-benzyl-N-methylamine moiety.

Analyzing these fragmentation patterns helps in piecing together the molecular structure and can be used to understand the molecule's stability and reactivity under energetic conditions. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. s-a-s.org The spectra for this compound would be interpreted by assigning observed absorption bands to specific molecular vibrations, often aided by DFT frequency calculations. nih.govresearchgate.net

Characteristic Vibrational Modes:

O-H Stretch: A broad band in the IR spectrum around 3400-3200 cm⁻¹ would be indicative of the hydroxyl group's stretching vibration, likely involved in hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and butanol groups) would be observed just below 3000 cm⁻¹. nih.gov

C=C Stretches: Vibrations corresponding to the carbon-carbon double bonds within the two aromatic rings would be found in the 1600-1450 cm⁻¹ region.

C-N and C-O Stretches: The fingerprint region (below 1400 cm⁻¹) would contain characteristic stretching vibrations for the C-N and C-O single bonds, typically in the 1250-1000 cm⁻¹ range. nih.govnist.govnist.gov

Table 3: Predicted Characteristic Vibrational Frequencies This interactive table presents expected frequency ranges for key functional groups based on spectroscopic data of analogous compounds.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | Stretching | 3400 - 3200 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1250 - 1020 |

| C-O | Stretching | 1260 - 1000 |

Future Research Directions and Outlook in 2 N Benzyl N Methyl Amino 2 Phenylbutanol Chemistry

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure chiral β-amino alcohols is a cornerstone of modern organic chemistry, finding applications in the production of pharmaceuticals and other bioactive molecules. westlake.edu.cn Current methods for producing similar compounds often rely on multi-step processes or require specific, sometimes costly, starting materials. westlake.edu.cn Future research into the synthesis of 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol will likely focus on creating more direct, efficient, and highly stereoselective routes.

One promising avenue is the advancement of catalytic asymmetric cross-coupling reactions. For instance, a recently developed chromium-catalyzed asymmetric cross aza-Pinacol coupling of aldehydes and imines provides a modular approach to chiral β-amino alcohols. westlake.edu.cn Adapting such a system for the synthesis of this compound could offer a streamlined pathway from readily available precursors. westlake.edu.cn Another area of development is the use of biocatalysis, which can offer high stereoselectivity under mild reaction conditions. nih.gov The stereoselective synthesis of pinane-based 2-amino-1,3-diols has been achieved through a stereoselective aminohydroxylation process, demonstrating the potential for such methods. beilstein-journals.org

Future synthetic strategies could also draw inspiration from the stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, which are unusual amino acid components of natural products. elsevierpure.com These syntheses often involve the controlled construction of stereocenters from a common chiral starting material. elsevierpure.com

| Synthetic Approach | Potential Advantages | Key Considerations |

| Catalytic Asymmetric Cross-Coupling | Modular, uses readily available starting materials. westlake.edu.cn | Catalyst efficiency and turnover, substrate scope. |

| Biocatalysis | High stereoselectivity, mild reaction conditions. nih.gov | Enzyme stability and availability, reaction optimization. |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules. | Availability of suitable starting materials. |

| Asymmetric Aminohydroxylation | Direct introduction of amino and hydroxyl groups. beilstein-journals.org | Control of regio- and stereoselectivity. |

Exploration of Undiscovered Catalytic Capabilities and Substrate Scope

Chiral amino alcohols are valuable ligands in a wide range of asymmetric catalytic transformations. The structural features of this compound, including the chiral backbone and the N-benzyl group, suggest its potential as a ligand for transition metal catalysts. Future research will likely explore its application in reactions such as asymmetric alkylations, reductions, and carbon-carbon bond-forming reactions.

The N-benzyl group can play a crucial role in the catalytic cycle. For example, in manganese-catalyzed deaminative hydroxylation of benzylamines, the benzyl (B1604629) group is a key participant in the reaction mechanism. researchgate.net Similarly, ruthenium complexes with dibenzimidazole-based ligands have been used to catalyze the dehydrogenation of benzyl alcohol, with the ligand structure significantly impacting catalytic performance. mdpi.com Investigating the coordination of this compound to various metal centers could reveal novel catalytic activities.

Expanding the substrate scope of reactions catalyzed by complexes of this amino alcohol will also be a key research direction. This would involve testing a wide range of substrates to determine the functional group tolerance and stereoselectivity of the catalytic system. researchgate.net For instance, the substrate scope for the catalytic dehydrogenation of benzyl alcohol derivatives has been explored for ruthenium catalysts, showing that various substituents on the benzene (B151609) ring can influence reactivity. mdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from laboratory-scale synthesis to industrial production often necessitates the development of more robust and scalable processes. researchgate.net Flow chemistry, which involves performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.govangelinifinechemicals.com

Future research will likely focus on integrating the synthesis of this compound and its derivatives into continuous flow systems. nih.gov This could involve the development of packed-bed reactors containing immobilized catalysts or enzymes, allowing for continuous production and easy separation of the product. nih.gov The use of microreactors can further enhance control over reaction parameters and reduce resource consumption. nih.gov

Automated synthesis platforms can be coupled with flow chemistry to enable high-throughput screening of reaction conditions and catalysts. researchgate.net This would accelerate the discovery of optimal synthetic routes and the exploration of the catalytic potential of this compound. researchgate.net The ultimate goal is to create a fully automated system that can synthesize, purify, and analyze the target compound and its derivatives with minimal human intervention. nih.gov

Potential for Applications in Advanced Materials Science or Supramolecular Chemistry

The unique structural features of this compound make it an interesting building block for the creation of advanced materials and supramolecular assemblies. numberanalytics.com The presence of both hydrogen bond donors (hydroxyl group) and acceptors (amino group), as well as aromatic rings, allows for a variety of non-covalent interactions that can drive self-assembly processes. nih.gov

In materials science, this amino alcohol could be incorporated into polymers to create novel biodegradable elastomers. nih.gov For example, poly(ester amide) elastomers based on amino alcohols have shown promise for biomedical applications due to their robust mechanical properties and biocompatibility. nih.gov The chirality of this compound could also be exploited to create chiral polymers with unique optical or recognition properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(N-Benzyl-N-methyl)amino-2-phenylbutanol, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. Key reagents include potassium permanganate (oxidation), lithium aluminum hydride (reduction), and benzyl-methylamine derivatives. Temperature control (e.g., 60–80°C for amination) and solvent choice (e.g., THF or dichloromethane) are critical for minimizing side products. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?

- Methodological Answer : X-ray crystallography (e.g., triclinic P1 space group) confirms stereochemistry, while NMR (¹H/¹³C) identifies functional groups and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight (193.28 g/mol). For chiral resolution, polarimetry or chiral HPLC with cellulose-based columns is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (nitrile gloves, lab coats, safety goggles) to prevent skin/eye contact. Work under a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste contractors. Spills require neutralization with inert absorbents (e.g., vermiculite) followed by ethanol rinsing .

Advanced Research Questions

Q. How does the bioactivity of this compound compare to structurally analogous amines in anticancer assays?

- Methodological Answer : Comparative studies (e.g., against N-Benzyl-2-methylaminobenzenes) show higher anticancer activity (IC₅₀ = 12 µM in MCF-7 cells) due to enhanced lipophilicity and π-π stacking with DNA. Assays should use standardized protocols (e.g., MTT viability tests) with controls for solvent interference. Structural analogs with electron-withdrawing groups exhibit reduced efficacy .

Q. How can researchers resolve contradictory data in reported anti-inflammatory activity of this compound?

- Methodological Answer : Contradictions may arise from assay variability (e.g., RAW264.7 vs. THP-1 cell models). Validate findings using dual luciferase NF-κB reporter assays and cytokine profiling (IL-6, TNF-α). Adjust dosing regimens to account for metabolic stability differences in vitro vs. in vivo .

Q. What strategies optimize enantiomeric purity during synthesis for pharmacological applications?

- Methodological Answer : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (Rh/Ir complexes) can achieve >95% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak AD-H column) with hexane/isopropanol mobile phases. Recrystallization in ethanol/water mixtures further purifies diastereomers .

Q. How is isotopic labeling (e.g., deuterium) applied to study the compound’s metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.